High-Yield Two-Step Synthesis from 1-Naphthoic Acid
The target compound is prepared from commercially available 1‑naphthoic acid in two steps (bromination followed by nitration) with an overall isolated yield of 78% [1]. This yield surpasses the typical range observed for multi‑step functionalizations of naphthalene cores, which often suffer from regioselectivity challenges and side reactions.
| Evidence Dimension | Synthetic yield (two-step sequence) |
|---|---|
| Target Compound Data | 78% overall yield |
| Comparator Or Baseline | Typical yields for two-step naphthalene functionalizations range from 50–70% (class‑level inference) |
| Quantified Difference | 8–28% higher yield |
| Conditions | Bromination of 1‑naphthoic acid, followed by nitration |
Why This Matters
A higher synthetic yield lowers the cost of the starting material and improves atom economy, directly benefiting procurement decisions and scale‑up economics.
- [1] Sánchez-Santos, E., Boya del Teso, I., Garrido-González, J.J., Morán, J.R., Fuentes de Arriba, Á.L., Alcázar, V. (2025). 5-Bromo-8-Nitro-1-Naphthoic Acid as Protective Group for Alcohols Under Mitsunobu Conditions. European Journal of Organic Chemistry, 28(34), e202500574. View Source
